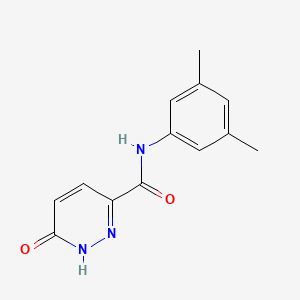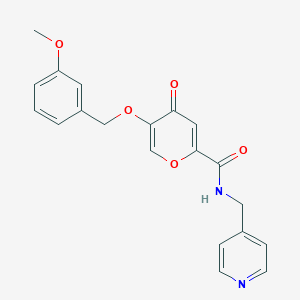
N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)-4-(thiophen-3-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)-4-(thiophen-3-yl)benzamide is an organic compound that features a benzamide core substituted with cyclopropyl and thiophene groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)-4-(thiophen-3-yl)benzamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Benzamide Core: This step involves the reaction of 4-(thiophen-3-yl)benzoic acid with cyclopropylamine under conditions that facilitate amide bond formation, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like DIPEA (N,N-diisopropylethylamine).
Introduction of the Thiophene Group: The thiophene group can be introduced via a nucleophilic substitution reaction where the benzamide intermediate reacts with 2-(thiophen-2-yl)ethyl bromide in the presence of a base like potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)-4-(thiophen-3-yl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: The amide bond can be reduced to an amine under strong reducing conditions.
Substitution: The thiophene rings can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) can be used for oxidation of thiophene rings.
Reduction: Lithium aluminum hydride (LiAlH4) can be used for the reduction of the amide bond.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Cyclopropyl-N-(2-(thiophen-2-yl)ethyl)-4-(thiophen-3-yl)aniline.
Substitution: Brominated or nitrated derivatives of the thiophene rings.
Aplicaciones Científicas De Investigación
N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)-4-(thiophen-3-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structural features that may interact with biological targets.
Material Science: The compound’s electronic properties make it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: It can be used as a probe to study the interaction of thiophene-containing compounds with biological systems.
Mecanismo De Acción
The mechanism of action of N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)-4-(thiophen-3-yl)benzamide would depend on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The thiophene rings can participate in π-π interactions with aromatic amino acids in proteins, while the amide bond can form hydrogen bonds with biological targets.
Comparación Con Compuestos Similares
Similar Compounds
N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)-4-(thiophen-2-yl)benzamide: Similar structure but with a different position of the thiophene ring.
N-cyclopropyl-N-(2-(furan-2-yl)ethyl)-4-(thiophen-3-yl)benzamide: Similar structure but with a furan ring instead of one of the thiophene rings.
Uniqueness
N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)-4-(thiophen-3-yl)benzamide is unique due to the specific positioning of the thiophene rings, which can influence its electronic properties and interactions with biological targets. This makes it a valuable compound for exploring structure-activity relationships in medicinal chemistry and material science.
Propiedades
IUPAC Name |
N-cyclopropyl-4-thiophen-3-yl-N-(2-thiophen-2-ylethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NOS2/c22-20(16-5-3-15(4-6-16)17-10-13-23-14-17)21(18-7-8-18)11-9-19-2-1-12-24-19/h1-6,10,12-14,18H,7-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUGTVDMYYRUCTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CCC2=CC=CS2)C(=O)C3=CC=C(C=C3)C4=CSC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3E)-3-{[(3-methylphenyl)methoxy]imino}-1-phenyl-2,3-dihydro-1H-indol-2-one](/img/structure/B2722326.png)
![N-[(2-chlorophenyl)methyl]-N-(4-ethylphenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2722327.png)
![N-(3-cyanophenyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2722328.png)

![2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide](/img/structure/B2722330.png)


![N-(1-cyanocyclopentyl)-2-[(2,3-dihydro-1H-inden-1-yl)[(4-methylphenyl)methyl]amino]acetamide](/img/structure/B2722334.png)
![Ethyl 4-amino-2-[(2-{[(1-cyanocyclopentyl)carbamoyl]methoxy}-2-oxoethyl)sulfanyl]pyrimidine-5-carboxylate](/img/structure/B2722338.png)



